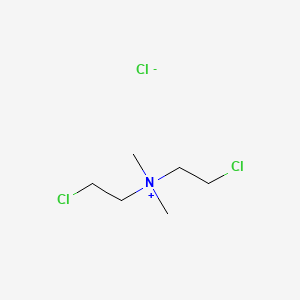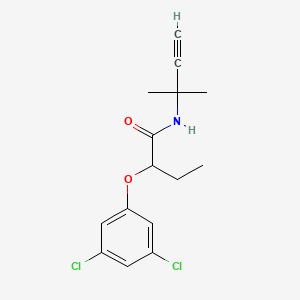
Ethyl (2-bromo-2-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-bromo-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethyl group, which is further substituted with a bromine atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-bromo-2-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-bromo-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of phenolic carbamates.
Reduction: Formation of ethyl (2-phenylethyl)amine.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-bromo-2-phenylethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of bacterial biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA)
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl (2-bromo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. In the context of bacterial biofilm inhibition, the compound disrupts the formation of biofilms by interfering with the signaling pathways and extracellular matrix production of bacteria. This leads to the inhibition of biofilm growth and enhances the susceptibility of bacteria to antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar structural features but lacking the bromine and phenyl substitutions.
Methyl carbamate: Another carbamate compound with a methyl group instead of an ethyl group.
Propyl carbamate: A carbamate compound with a propyl group instead of an ethyl group.
Uniqueness
Ethyl (2-bromo-2-phenylethyl)carbamate is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the phenyl group contributes to its potential biological activity, such as biofilm inhibition .
Eigenschaften
CAS-Nummer |
63409-27-8 |
|---|---|
Molekularformel |
C11H14BrNO2 |
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
ethyl N-(2-bromo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZPSXCXYAKIVBRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
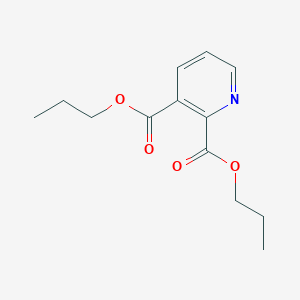
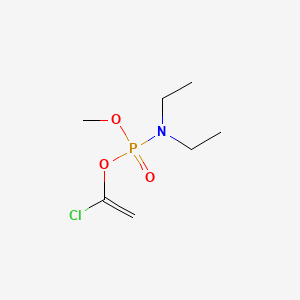
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
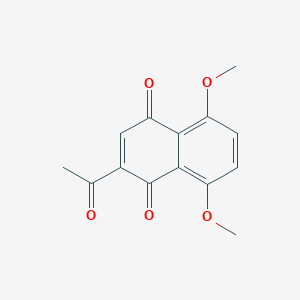

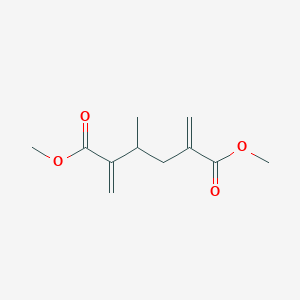
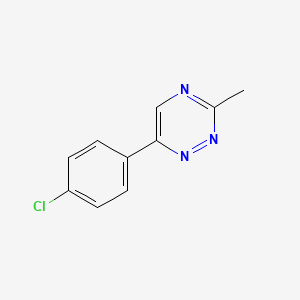
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
